molecular formula C9H16O B2819340 4,4,6,6-Tetramethyl-1-oxaspiro[2.3]hexane CAS No. 2248286-67-9

4,4,6,6-Tetramethyl-1-oxaspiro[2.3]hexane

Cat. No.: B2819340
CAS No.: 2248286-67-9
M. Wt: 140.226
InChI Key: ZXRLGFVLAINXRT-UHFFFAOYSA-N
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Description

4,4,6,6-Tetramethyl-1-oxaspiro[2.3]hexane is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6,6-Tetramethyl-1-oxaspiro[2.3]hexane typically involves the reaction of specific precursors under controlled conditions. One common method includes the cyclization of appropriate ketones with reagents that facilitate the formation of the spirocyclic structure. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4,4,6,6-Tetramethyl-1-oxaspiro[2.3]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,4,6,6-Tetramethyl-1-oxaspiro[2.3]hexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,6,6-Tetramethyl-1-oxaspiro[2.3]hexane exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of target proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: 4,4,6,6-Tetramethyl-1-oxaspiro[2.3]hexane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

4,4,6,6-tetramethyl-1-oxaspiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-7(2)5-8(3,4)9(7)6-10-9/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRLGFVLAINXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C12CO2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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